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molecular formula C10H15NSi B8503108 4-(Dimethyl(vinyl)silyl)aniline

4-(Dimethyl(vinyl)silyl)aniline

Cat. No. B8503108
M. Wt: 177.32 g/mol
InChI Key: HRVCJOVITNTHPH-UHFFFAOYSA-N
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Patent
US08748610B2

Procedure details

At 0° C., 10 ml TFA was slowly added dropwise in the CH2Cl2 solution of compound 14. The reaction mixture was stirred at 0° C. for 2 hours. After adjusting pH to 8 by adding saturated Na HCO3, the reaction mixture was extracted by ethyl acetate. The organic layer was dried and evaporated to give a crude product, which was purified using column chromatography to give the product (7 g, 72%).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Na HCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[CH3:8][Si:9]([CH3:26])([CH:24]=[CH2:25])[C:10]1[CH:15]=[CH:14][C:13]([NH:16]C(=O)OC(C)(C)C)=[CH:12][CH:11]=1>C(Cl)Cl>[CH3:8][Si:9]([CH3:26])([CH:24]=[CH2:25])[C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1=CC=C(C=C1)NC(OC(C)(C)C)=O)(C=C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Na HCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted by ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Si](C1=CC=C(N)C=C1)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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